molecular formula C27H23N3O3S B4699099 2-(benzylamino)-2-oxoethyl [(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetate CAS No. 296878-31-4

2-(benzylamino)-2-oxoethyl [(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetate

Cat. No.: B4699099
CAS No.: 296878-31-4
M. Wt: 469.6 g/mol
InChI Key: WLQZUTFGVHTVOJ-UHFFFAOYSA-N
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Description

The compound 2-(benzylamino)-2-oxoethyl [(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetate is a pyrimidine derivative featuring a sulfanylacetate ester core substituted with a benzylamino-oxoethyl group and two phenyl rings at the 4- and 6-positions of the pyrimidine ring.

Properties

IUPAC Name

[2-(benzylamino)-2-oxoethyl] 2-(4,6-diphenylpyrimidin-2-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c31-25(28-17-20-10-4-1-5-11-20)18-33-26(32)19-34-27-29-23(21-12-6-2-7-13-21)16-24(30-27)22-14-8-3-9-15-22/h1-16H,17-19H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQZUTFGVHTVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC(=O)CSC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501137093
Record name 2-Oxo-2-[(phenylmethyl)amino]ethyl 2-[(4,6-diphenyl-2-pyrimidinyl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296878-31-4
Record name 2-Oxo-2-[(phenylmethyl)amino]ethyl 2-[(4,6-diphenyl-2-pyrimidinyl)thio]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=296878-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-2-[(phenylmethyl)amino]ethyl 2-[(4,6-diphenyl-2-pyrimidinyl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(benzylamino)-2-oxoethyl [(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetate typically involves the condensation of β-dicarbonyl compounds with amines. One common method involves the use of microwave irradiation to facilitate the reaction, which can improve yield and reduce reaction time . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like bismuth nitrate pentahydrate . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(benzylamino)-2-oxoethyl [(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Pyrimidine derivatives, including the target compound, have shown significant antimicrobial properties. Research indicates that modifications in the pyrimidine structure can lead to enhanced antibacterial and antifungal activities. For instance, derivatives with halogen substitutions have demonstrated improved efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Recent studies suggest that compounds containing pyrimidine moieties can act as inhibitors of key enzymes involved in cancer progression. The target compound may inhibit the activity of certain kinases associated with tumor growth. For example, pyrido[2,3-d]pyrimidines have been identified as promising candidates in cancer therapy due to their ability to modulate signaling pathways involved in cell proliferation .

Enzyme Inhibition

The compound's structural features may allow it to function as an enzyme inhibitor. Pyrimidines are known to interact with various biological enzymes, potentially leading to therapeutic effects in diseases such as cancer and infections. The inhibition of dihydrofolate reductase (DHFR) is one such mechanism through which these compounds exert their effects .

Study 1: Antimicrobial Screening

In a comprehensive study evaluating the antimicrobial activity of various pyrimidine derivatives, the target compound was tested against several pathogens. The results indicated that it exhibited moderate antibacterial activity against E. coli and Pseudomonas aeruginosa, suggesting its potential as a lead compound for further development .

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of pyrimidine derivatives highlighted the target compound's ability to inhibit cell growth in human cancer cell lines. The study reported that the compound induced apoptosis in cancer cells through the activation of caspase pathways, marking it as a candidate for further preclinical studies .

Mechanism of Action

The mechanism of action of 2-(benzylamino)-2-oxoethyl [(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetate involves its interaction with molecular targets such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit Aurora kinase A, an enzyme involved in cell cycle regulation and cancer progression . The compound binds to the active site of the enzyme, preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analog: (S)-1-(2-(Benzylamino)-2-oxoethyl)-3-isobutyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide (11o)

  • Key Differences: This analog (11o) incorporates a benzodiazepine moiety and a pyrimido[4,5-d]pyrimidine ring, increasing molecular complexity and size compared to the target compound.
  • Physicochemical Properties :
    • Purity: 96% (HPLC).
    • Rf value: 0.35 (1:10 MeOH:CH₂Cl₂).
    • Optical rotation: [α]D³⁰ = +39.0 (c 0.1).

Structural Analog: Ethyl 2-((4-Chloro-6-((3-Methoxyphenyl)amino)pyrimidin-2-yl)sulfanyl)acetate

  • Key Differences: Substitution at the pyrimidine ring includes a chloro group at position 4 and a 3-methoxyphenylamino group at position 6, contrasting with the diphenyl substituents in the target compound. The ester group is ethyl rather than benzylamino-oxoethyl, reducing steric bulk and altering solubility.
  • Synthesis :
    • Prepared via nucleophilic substitution of ethyl 2-((4,6-dichloropyrimidin-2-yl)sulfanyl)acetate with 3-methoxyaniline in DMF/diisopropylethylamine.

General Trends in Pyrimidine-Based Analogs

  • Lipophilicity : The diphenyl substituents in the target compound likely confer higher lipophilicity compared to analogs with chloro or methoxy groups, influencing membrane permeability and pharmacokinetics.
  • Synthetic Accessibility : Analogs with simpler substituents (e.g., ethyl esters) are synthesized in fewer steps compared to those with fused heterocycles (e.g., 11o).

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Purity (%) Rf Value Reference
2-(Benzylamino)-2-oxoethyl [(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetate Pyrimidine-sulfanylacetate 4,6-Diphenyl, benzylamino-oxoethyl N/A N/A -
(S)-1-(2-(Benzylamino)-2-oxoethyl)-3-isobutyl-N-(...)-8-carboxamide (11o) Pyrimido[4,5-d]pyrimidine Benzodiazepine, pyridinylamino 96 0.35
Ethyl 2-((4-chloro-6-((3-methoxyphenyl)amino)pyrimidin-2-yl)sulfanyl)acetate Pyrimidine-sulfanylacetate 4-Chloro, 3-methoxyphenylamino N/A N/A

Notes

  • Pharmacological Data: The provided evidence lacks explicit biological activity data for the target compound or its analogs.
  • Crystallography Tools : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures of similar small molecules.

Biological Activity

The compound 2-(benzylamino)-2-oxoethyl [(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetate has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of diabetes and cancer treatment. This article explores its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that combines a benzylamino group with a pyrimidine moiety, which is known for its diverse biological activities. The presence of the sulfanyl group enhances its interaction with biological targets.

Biological Activity Overview

  • Antidiabetic Activity :
    • A study identified derivatives of benzamide analogs, including those related to the compound , that exhibited significant protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. The lead compound (WO5m) demonstrated an EC50 of 0.1±0.01μM0.1\pm 0.01\,\mu M, indicating strong efficacy in protecting against ER stress-induced cell death .
    • The mechanism involves the inhibition of apoptotic pathways, as evidenced by reduced levels of cleaved caspase-3 and PARP in treated cells .
  • Antimicrobial Activity :
    • Compounds containing pyrimidine structures have shown varying degrees of antimicrobial activity. For instance, derivatives with specific substitutions were evaluated against Gram-positive and Gram-negative bacteria, revealing moderate to strong antibacterial properties .
    • Notably, compounds with electron-withdrawing groups exhibited enhanced activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Cancer Research :
    • The compound's structural analogs have been investigated for their role as inhibitors of the PI3K/mTOR pathway, which is crucial in cancer progression. Inhibitors targeting this pathway are being explored for their therapeutic potential in hyperproliferative diseases like cancer .

Table 1: Biological Activity Summary

Activity TypeCompound/AnalogTarget/PathwayEC50/IC50Reference
AntidiabeticWO5mβ-cell protection (ER stress)0.1±0.01μM0.1\pm 0.01\,\mu M
AntimicrobialPyrimidine derivativesVarious bacteriaModerate
Cancer TherapyPI3K/mTOR inhibitorsCancer cell proliferationVaries

Case Studies

  • Case Study on Antidiabetic Effects :
    • In vitro studies demonstrated that the compound significantly reduced ER stress-induced apoptosis in pancreatic β-cells. Treatment with WO5m led to a marked decrease in apoptotic markers, showcasing its potential as a therapeutic agent for diabetes management.
  • Case Study on Antimicrobial Properties :
    • A series of synthesized pyrimidine derivatives were tested against multiple bacterial strains. Results indicated that specific substitutions on the pyrimidine ring enhanced antibacterial efficacy, particularly against E. coli and Bacillus subtilis, suggesting a promising avenue for developing new antimicrobial agents.

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the efficacy of compounds similar to this compound. Modifications to the benzyl or pyrimidine moieties can significantly alter biological activity, guiding future drug design efforts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzylamino)-2-oxoethyl [(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetate
Reactant of Route 2
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2-(benzylamino)-2-oxoethyl [(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetate

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